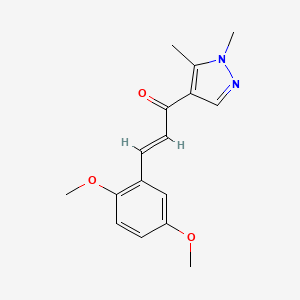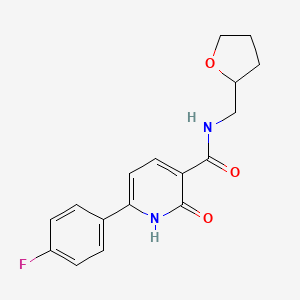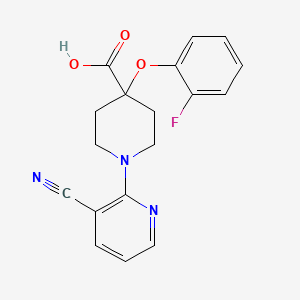
3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, commonly known as DAP-5, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), which is an ATP-dependent RNA helicase that plays a crucial role in the initiation of translation. DAP-5 has been shown to inhibit the growth of cancer cells and has potential as an anticancer drug.
Wirkmechanismus
DAP-5 inhibits the activity of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, which is required for the initiation of translation. This inhibition leads to the downregulation of various oncogenic proteins, including c-Myc and cyclin D1, which are involved in cell proliferation and survival. DAP-5 also induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects
DAP-5 has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. DAP-5 also inhibits the activity of this compound, leading to the downregulation of oncogenic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DAP-5 in lab experiments include its potency as an inhibitor of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as an anticancer drug. The limitations of using DAP-5 in lab experiments include its toxicity to normal cells and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of DAP-5. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail, including its effects on other cellular processes and signaling pathways. Additionally, the development of more potent and selective inhibitors of 3-(2,5-dimethoxyphenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one could lead to the discovery of new anticancer drugs.
Synthesemethoden
The synthesis of DAP-5 involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(2,5-dimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 1,5-dimethyl-1H-pyrazol-4-amine to form the final product, DAP-5.
Wissenschaftliche Forschungsanwendungen
DAP-5 has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. DAP-5 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(10-17-18(11)2)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGKYRIAYACZGD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 4-fluorobenzoate](/img/structure/B5438609.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5438631.png)

![2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5438655.png)
![2-(1H-benzimidazol-2-yl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5438664.png)
![1-{2-[1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B5438666.png)
![(3aS*,6aR*)-5-benzoyl-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5438668.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-cyclooctylbutanamide](/img/structure/B5438672.png)
![1-(2-methoxyphenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5438678.png)

![(3S*,5S*)-1-(2,2-dimethylpropyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438696.png)